Urea, C-14

Overview

Description

Urea C-14, also known as Carbon-14 urea, is a diagnostic agent used for the detection of urease associated with Helicobacter pylori in the human stomach . It is a urea molecule radiolabelled with a radioactive carbon-14 . It is used for the initial diagnosis or post-treatment monitoring of Helicobacter pylori infection in adults .

Synthesis Analysis

The synthesis of urea-C14 was carried out with barium cyanamide C14 obtained by heating barium carbonate-C14 in a stream of ammonia . Barium cyanamide-C14 was hydrolyzed by being heated in dilute sulfuric acid .

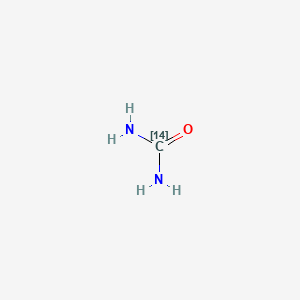

Molecular Structure Analysis

Urea is a polar, highly water-soluble, and charge-neutral molecule, with an oxygen and two nitrogen atoms serving as hydrogen bond acceptors, and two amino functions providing a total of four hydrogen bonds for donation . The molecular formula of urea is CO(NH2)2 .

Chemical Reactions Analysis

The thermodynamics and reaction mechanism of urea decomposition have been studied extensively . The selective catalytic reduction technique for automotive applications depends on ammonia production from a urea–water solution via thermolysis and hydrolysis .

Physical And Chemical Properties Analysis

Urea is a colorless, crystalline substance that melts at 132.7° C (271° F) and decomposes before boiling . It is soluble in water but insoluble in ether . Its solubility ratio is 119 grams per 100 grams water at a temperature of 77 degrees Fahrenheit or 25 degrees Celsius .

Scientific Research Applications

Carbon and Nitrogen Source for Cyanobacteria

Urea is utilized as both a carbon (C) and nitrogen (N) source by cyanobacteria, specifically Microcystis aeruginosa. Studies using 13C-urea have shown that urea can be assimilated into metabolic pools during urea hydrolysis, significantly impacting cyanobacterial blooms in lakes by altering carbon metabolism and amino acid biosynthesis pathways (Krausfeldt et al., 2019).

Urea Transport in Plants

AtDUR3 in Arabidopsis is identified as a high-affinity urea transporter, mediating urea transport in plants. This transporter is significant for urea uptake at low external urea concentrations, impacting the nitrogen metabolism in plants (Liu et al., 2003).

Urea Biosensors

Advancements in urea biosensors have been significant for detecting urea concentration, essential in diagnosing various critical diseases and in sectors like fishery, dairy, and agriculture. Various materials like nanoparticles and conducting polymers have been utilized in these biosensors for enzyme immobilization (Botewad et al., 2021).

Diagnostic Use for Stomach Ulcers

Urea C-14 is used in diagnosing stomach ulcers caused by Heliobacter pylori. It involves the metabolic processing of urea C-14 by urease to produce ammonia and radioactive carbon dioxide, which can be detected in exhaled breath (2020).

Algal Bioremediation in Aquatic Environments

Urea C-14 plays a role in the study of biosorption and desorption mechanisms by algae, Sargassum linifolium and Dunaliella salina. This research helps understand how algae can be used for bioremediation of radioactive carbon and other elements in aquatic environments (Shafik, 2016).

Rhizorespiration and Nitrogen Distribution in Plants

The application of 14C and 15N labeled urea in plants, such as white lupine and pea, helps in understanding carbon and nitrogen rhizodeposition. This research is essential for studying nutrient cycling and plant-soil interactions (Wichern et al., 2011).

Urea Reactions for Emission Reduction

In studies involving FeZSM-5 and HZSM-5, urea has been investigated for its potential in reducing NOx emissions. The reactions of urea with nitric oxide and oxygen form nitrogen, carbon dioxide, and ammonia, indicating its potential use in emission reduction technologies (Jones et al., 2004).

Soil Microbial Communities and Urea Fertilization

Long-term urea fertilization impacts soil microbial communities, altering ureolytic bacterial communities' composition and abundance. This has implications for nitrogen cycling and soil health (Sun et al., 2019).

Mechanism of Action

The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide . If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 14CO2 is absorbed into the blood and exhaled in the breath .

Safety and Hazards

Urea C-14 may cause eye irritation, skin irritation, and gastrointestinal irritation with nausea, vomiting, and diarrhea . Most safety hazards in a urea plant involve a release of toxic ammonia .

Relevant Papers

There are several relevant papers on Urea C-14. One paper discusses the use of Urea C-14 capsules . Another paper presents a new, practical, low-dose 14 C-urea breath test for the diagnosis of Helicobacter pylori infection .

properties

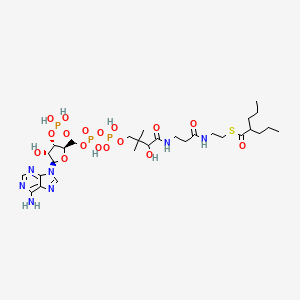

IUPAC Name |

diamino(114C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14C](=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026303 | |

| Record name | Urea-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The urease enzyme is not present in mammalian cells, so the presence of urease in the stomach is evidence that bacteria are present. The presence of urease is not specific for H. pylori, but other bacteria are not usually found in the stomach. To detect H. pylori, urea labeled with 14C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 14CO2 is absorbed into the blood and exhaled in the breath. Following ingestion of the capsule by a patient with H. pylori, 14CO2 excretion in the breath peaks between 10 and 15 minutes and declines thereafter with a biological half-life of about 15 minutes. Therefore, the detection of isotope-labelled carbon dioxide in exhaled breath indicates that urease is present in the stomach, and hence that H. pylori bacteria are present. | |

| Record name | Urea C-14 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Urea, C-14 | |

CAS RN |

594-05-8 | |

| Record name | Urea-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea C 14 [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea C-14 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA C-14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBZ6M63TEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

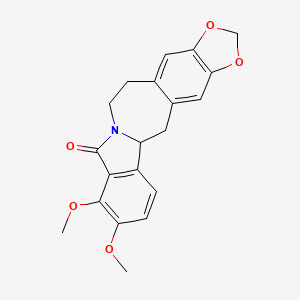

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

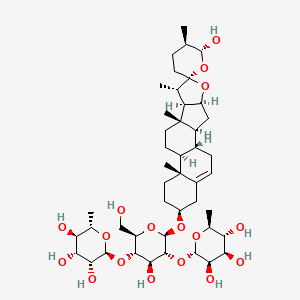

![(2S,4aS,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B1248194.png)